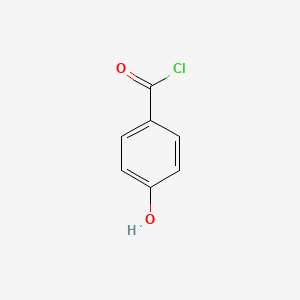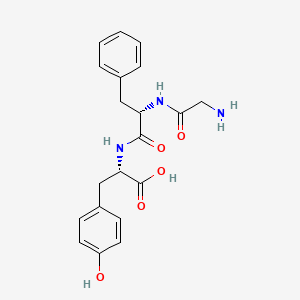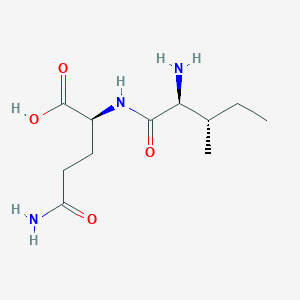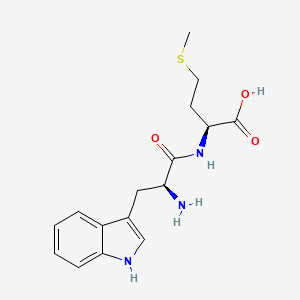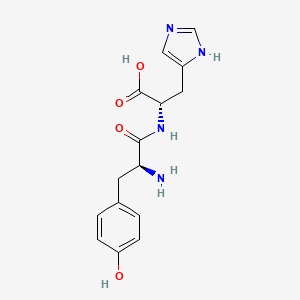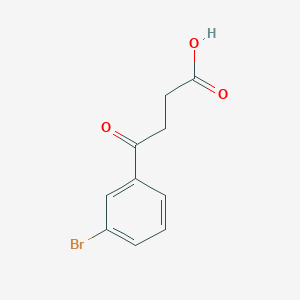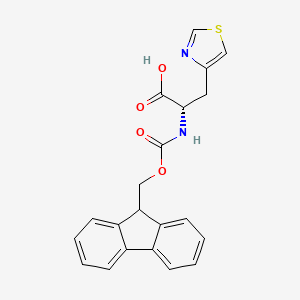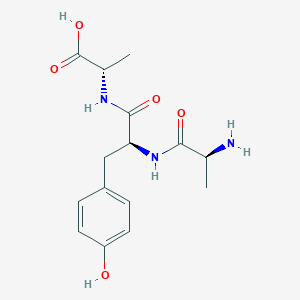
Ethyl 4-chloro-2,2-dimethylbutanoate
概要
説明
Ethyl 4-chloro-2,2-dimethylbutanoate (ECDB) is an organic compound that belongs to the class of carboxylic acids. It is a colorless liquid with a pungent odor and is used in the synthesis of various compounds. ECDB has been studied extensively for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Chemical Applications
- Ethyl 4-chloro-2,2-dimethylbutanoate is used in the synthesis of various chemical compounds. For instance, it is employed in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles, a process that starts from ethyl isobutyrate and involves environmentally friendly procedures (D’hooghe, Van Driessche, & Kimpe, 2009).
- This chemical is a precursor for the production of chiral drugs, including statins, which are cholesterol-lowering agents. The biocatalysis process used to convert ethyl 4-chloro-3-oxobutanoate to its S-enantiomer is significant in drug synthesis due to its high yield, enantioselectivity, and cost-effectiveness (Ye, Ouyang, & Ying, 2011).
Biocatalysis and Enzymatic Reduction
- Enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate is an area of extensive research. Escherichia coli cells, for example, have been genetically engineered to express certain enzymes, facilitating efficient and stereoselective reduction of this compound (Kizaki et al., 2001).
- The use of microbial aldehyde reductase in organic solvent-water diphasic systems has been explored for the efficient catalysis of this compound. Such systems help overcome substrate instability and enzyme inactivation, common challenges in biocatalysis (Shimizu et al., 1990).
Application in Stereoselective Synthesis
- This compound plays a crucial role in the stereoselective synthesis of various compounds. For example, it is involved in the Friedländer synthesis of quinoline derivatives, highlighting its versatility in organic synthesis (Degtyarenko et al., 2007).
Biotechnological Production
- The compound is also significant in biotechnological applications, such as the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using various microbial systems. These processes are noteworthy for their high stereoselectivity and yield, making them valuable in industrial applications (He, Sun, Ruan, & Xu, 2006).
Pharmaceutical Applications
- This compound's derivatives are crucial in pharmaceutical research, particularly in the synthesis of optically pure compounds used as intermediates for drug production. These compounds often exhibit high optical purity, which is essential for the effectiveness and safety of pharmaceutical products (Zhang et al., 2008).
- The compound is used in constructing polycistronic plasmids for the efficient co-expression of enzymes, enhancing the biocatalytic conversion of ethyl 4-chloro-3-oxobutanoate to its S-enantiomer. This process is significant for producing high-purity chiral intermediates for pharmaceutical applications (Ye et al., 2010).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-29-2 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
